molecular formula C14H14O2 B3374696 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)- CAS No. 103091-56-1

2-Naphthalenecarboxylic acid, 6-(1-methylethyl)-

Cat. No.: B3374696
CAS No.: 103091-56-1
M. Wt: 214.26 g/mol
InChI Key: MCUZYJIVNOGGHR-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 6-(1-methylethyl)- is a chemical compound with the molecular formula C14H14O2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a carboxylic acid group and an isopropyl group attached to the naphthalene ring. This compound is of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)- can be achieved through several methods. One common approach involves the oxidation of alkylnaphthalenes using oxidizing agents such as nitric acid, hydrogen peroxide, or sodium bromate . Another method includes the carbonylation of halogen-substituted naphthalenes under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity. The choice of oxidizing agent and reaction parameters can significantly influence the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 6-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like halogens or sulfonic acids can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce naphthalenemethanol derivatives .

Scientific Research Applications

2-Naphthalenecarboxylic acid, 6-(1-methylethyl)- has several scientific research applications:

    Medicinal Chemistry: It is used in the development of drugs for treating inflammatory conditions, pain management, and fever reduction.

    Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Research: It serves as a precursor for various biologically active molecules and is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 6-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting enzymes involved in inflammatory pathways or by binding to receptors that mediate pain and fever responses. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-naphthoic acid: This compound has a methoxy group instead of an isopropyl group and exhibits different chemical and biological properties.

    2-Naphthalenecarboxylic acid: The parent compound without the isopropyl substitution, used in various chemical syntheses.

Uniqueness

2-Naphthalenecarboxylic acid, 6-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the isopropyl group can influence the compound’s solubility, stability, and interaction with biological targets, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

6-propan-2-ylnaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-9(2)10-3-4-12-8-13(14(15)16)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUZYJIVNOGGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70548883
Record name 6-(Propan-2-yl)naphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103091-56-1
Record name 6-(Propan-2-yl)naphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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